Mono(4-azido-2-nitrophenyl) diphosphate
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Overview
Description
Mono(4-azido-2-nitrophenyl) diphosphate (MNPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a synthetic molecule that has been used in various biochemical and physiological studies, including enzyme labeling, protein modification, and biomolecule immobilization.
Mechanism of Action
Mono(4-azido-2-nitrophenyl) diphosphate functions as a substrate analog for enzymes that catalyze the hydrolysis of phosphate esters. It is selectively incorporated into the active site of enzymes that recognize phosphate esters, resulting in the covalent labeling of the enzyme. This compound labeling can be detected through a variety of methods, including colorimetric assays, fluorescence, and chemiluminescence.
Biochemical and Physiological Effects:
This compound labeling has been shown to have minimal effects on the biochemical and physiological properties of enzymes. The labeling process does not significantly alter enzyme activity or stability, and labeled enzymes can be used in a variety of applications, including immunoassays, biosensors, and protein-protein interaction studies.
Advantages and Limitations for Lab Experiments
Mono(4-azido-2-nitrophenyl) diphosphate labeling offers several advantages over traditional enzyme labeling methods, including high specificity, sensitivity, and stability. This compound labeling also allows for the detection of low levels of enzyme activity and can be used in a variety of applications. However, this compound labeling has some limitations, including the need for specialized equipment and expertise, and the potential for non-specific labeling of other proteins.
Future Directions
There are several potential future directions for Mono(4-azido-2-nitrophenyl) diphosphate research. One area of interest is the development of new this compound derivatives with improved labeling properties, such as increased specificity and sensitivity. Another area of interest is the application of this compound labeling in the study of enzyme kinetics and structure-function relationships. Additionally, this compound labeling could be used in the development of new biosensors and diagnostic assays.
Synthesis Methods
Mono(4-azido-2-nitrophenyl) diphosphate can be synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium nitrite and sodium azide to form 4-azido-2-nitrophenol. The resulting compound is then converted to this compound by reacting it with diphenylphosphoryl azide.
Scientific Research Applications
Mono(4-azido-2-nitrophenyl) diphosphate has been used extensively in scientific research as a tool for enzyme labeling and protein modification. It has also been used as a crosslinking agent in the immobilization of biomolecules on surfaces. This compound has been shown to be a highly effective labeling agent for various enzymes, including alkaline phosphatase, β-galactosidase, and horseradish peroxidase.
properties
CAS RN |
123883-88-5 |
---|---|
Molecular Formula |
C6H6N4O9P2 |
Molecular Weight |
340.08 g/mol |
IUPAC Name |
(4-azido-2-nitrophenyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H6N4O9P2/c7-9-8-4-1-2-6(5(3-4)10(11)12)18-21(16,17)19-20(13,14)15/h1-3H,(H,16,17)(H2,13,14,15) |
InChI Key |
ZDFVFDBDGHPIRB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |
Other CAS RN |
123883-88-5 |
synonyms |
4-azido-2-nitrophenyl pyrophosphate 4-azido-2-nitrophenyl pyrophosphate, 32P-labeled azido-PPi |
Origin of Product |
United States |
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